molecular formula C15H18N2O3 B2450780 6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 903193-44-2

6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

Cat. No.: B2450780
CAS No.: 903193-44-2
M. Wt: 274.32
InChI Key: IQMLSUNQOOIGEF-UHFFFAOYSA-N
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Description

6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one typically involves the reaction of 6-hydroxychromen-2-one with 4-methylpiperazine under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydroxy derivative .

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as oxidoreductases by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit oxidoreductase enzymes makes it a promising candidate for further drug development .

Properties

IUPAC Name

6-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-16-4-6-17(7-5-16)10-11-8-15(19)20-14-3-2-12(18)9-13(11)14/h2-3,8-9,18H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMLSUNQOOIGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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